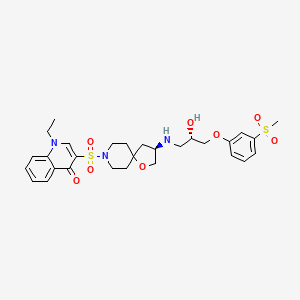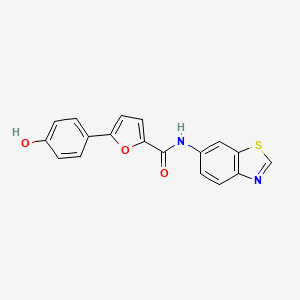![molecular formula C14H18FN5O5 B12388311 N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Deprotection and Hydroxylation: The protective groups on the sugar are removed under acidic or basic conditions, followed by hydroxylation to introduce the hydroxyl groups.
Amidation: The final step involves the formation of the amide bond by reacting the nucleoside intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the purine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thiols, Amines
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Hydroxyl derivatives
Substitution: Thiol or amine-substituted derivatives
Aplicaciones Científicas De Investigación
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Molecular Biology: Used as a tool to study DNA and RNA synthesis and repair mechanisms.
Biochemistry: Employed in enzyme assays to understand the activity of nucleoside-modifying enzymes.
Pharmaceutical Industry: Explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its incorporation into nucleic acids. The fluorine atom and other modifications disrupt the normal function of nucleic acids, leading to inhibition of DNA and RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: A nucleoside analog with a fluorine atom at the 2’ position.
2’-C-Methyladenosine: A nucleoside analog with a methyl group at the 2’ position.
2’-Deoxy-2’-fluorouridine: A nucleoside analog with a fluorine atom at the 2’ position of uridine.
Uniqueness
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to the combination of a fluorine atom, hydroxyl groups, and an amide moiety in its structure. This unique combination enhances its stability and biological activity compared to other nucleoside analogs. The presence of the fluorine atom increases its resistance to enzymatic degradation, making it a more potent and long-lasting compound.
Propiedades
Fórmula molecular |
C14H18FN5O5 |
|---|---|
Peso molecular |
355.32 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9?,13-/m1/s1 |
Clave InChI |
SLHADUUWJSVYGQ-DVVRNLRVSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


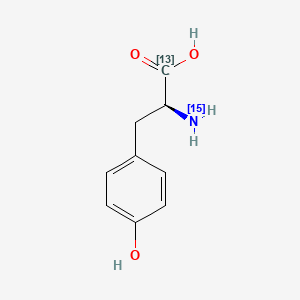
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
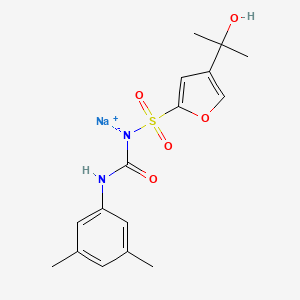

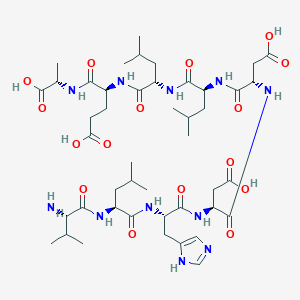
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)


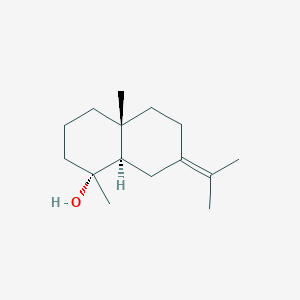
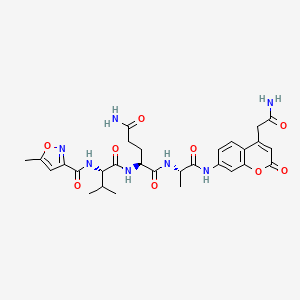

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
